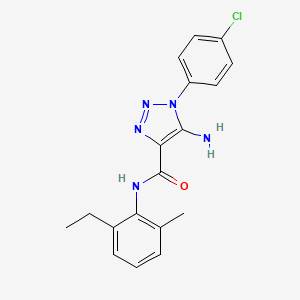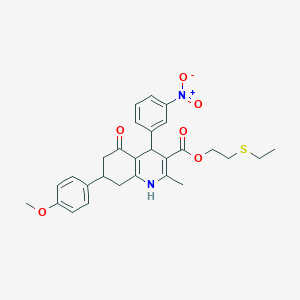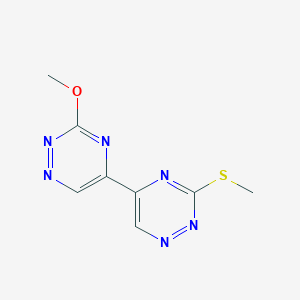![molecular formula C11H10F2O4 B4948503 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. This inhibition may lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of NF-kappaB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which may be useful in preventing metastasis. Additionally, this compound has been found to have anti-angiogenic effects, which may be beneficial in preventing the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid in lab experiments is its versatility. It can be used in a variety of different research applications, and its mechanism of action is not fully understood, which makes it a valuable tool for investigating new biological processes. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid. One area of interest is the development of new cancer treatments that incorporate this compound. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound, as well as its potential for use in clinical applications. Overall, the wide range of potential applications for this compound makes it an exciting area of research for scientists in many different fields.
Synthesemethoden
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,4-difluorobenzyl alcohol with 4-bromobutanoyl chloride to form the intermediate compound, 4-[(2,4-difluorobenzyl)oxy]-4-bromobutanoic acid. This intermediate is then reacted with potassium cyanide to form the corresponding nitrile, which is hydrolyzed with sodium hydroxide to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, this compound has been found to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Eigenschaften
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c12-8-2-1-7(9(13)5-8)6-17-11(16)4-3-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYNVFUQRYHDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)






![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4948479.png)
![3-[(3,5-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4948486.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4948496.png)
![8-methyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4948505.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-dimethylbenzamide](/img/structure/B4948516.png)
